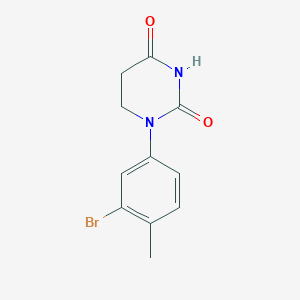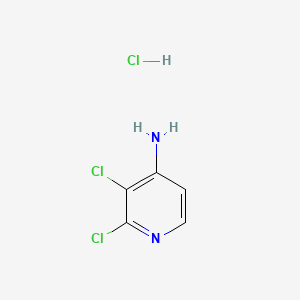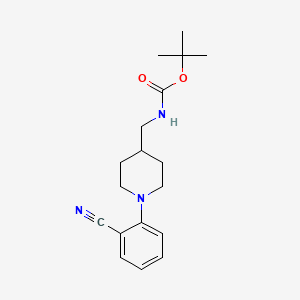
Tert-butyl ((1-(2-cyanophenyl)piperidin-4-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-{[1-(2-cyanophenyl)piperidin-4-yl]methyl}carbamate: is a complex organic compound that features a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with a cyanophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[1-(2-cyanophenyl)piperidin-4-yl]methyl}carbamate typically involves multiple steps. One common method includes the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with aryl halides. The reaction is carried out in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction conditions are generally mild, often conducted at room temperature, making it suitable for large-scale production.
Industrial Production Methods: For industrial production, the synthesis process is optimized for high yield and purity. The use of recyclable Boc carriers and environment-friendly conditions is emphasized to ensure sustainability . The reaction is designed to be completed quickly, often within an hour, to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl N-{[1-(2-cyanophenyl)piperidin-4-yl]methyl}carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the cyanophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, tert-butyl N-{[1-(2-cyanophenyl)piperidin-4-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its ability to interact with biological targets makes it a candidate for drug development .
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for large-scale production processes .
Wirkmechanismus
The mechanism of action of tert-butyl N-{[1-(2-cyanophenyl)piperidin-4-yl]methyl}carbamate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins, influencing their activity. This interaction is crucial for its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: A simpler compound with similar reactivity but lacking the piperidine and cyanophenyl groups.
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Another compound with a tert-butyl group and a cyanophenyl moiety, used in green chemistry applications.
Eigenschaften
Molekularformel |
C18H25N3O2 |
|---|---|
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
tert-butyl N-[[1-(2-cyanophenyl)piperidin-4-yl]methyl]carbamate |
InChI |
InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)20-13-14-8-10-21(11-9-14)16-7-5-4-6-15(16)12-19/h4-7,14H,8-11,13H2,1-3H3,(H,20,22) |
InChI-Schlüssel |
IMTYBSSMZHADOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)C2=CC=CC=C2C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


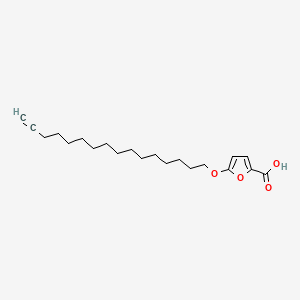

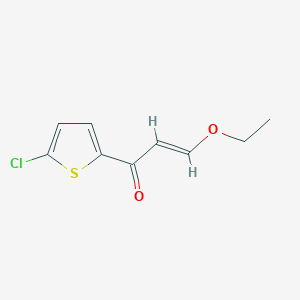
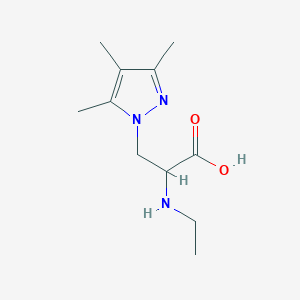
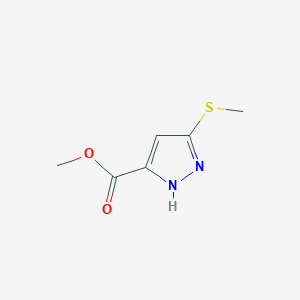
![ethyl (2R,3S)-3-{[(benzyloxy)carbonyl]amino}-2-hydroxy-3-phenylpropanoate](/img/structure/B13490987.png)


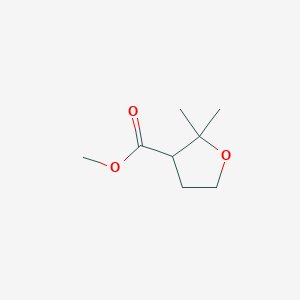
![7-Benzyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one](/img/structure/B13491011.png)
